molecular formula C23H15NO2S B6187072 naphthalen-2-yl 10H-phenothiazine-10-carboxylate CAS No. 1041173-18-5

naphthalen-2-yl 10H-phenothiazine-10-carboxylate

Cat. No. B6187072
CAS RN: 1041173-18-5
M. Wt: 369.4
InChI Key:
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Description

Naphthalen-2-yl 10H-phenothiazine-10-carboxylate, also known as NPP-10-carboxylate, is a structural analog of the phenothiazine molecule. It is a member of the phenothiazine family, which is a class of heterocyclic aromatic compounds that are used in a variety of applications, including medical, industrial, and agricultural. NPP-10-carboxylate has been found to have promising properties, such as anti-inflammatory, anti-cancer, and anti-oxidant activities. It is also known to possess strong antifungal and antibacterial properties.

Scientific Research Applications

Naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate has been studied extensively in the scientific community due to its potential applications in medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases. In addition, it has been studied for its potential use as an insecticide and for its ability to inhibit the growth of fungi and bacteria.

Mechanism of Action

The mechanism of action of naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate is not fully understood. However, it is believed that it acts as a competitive inhibitor of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are molecules that are involved in the regulation of inflammation and other physiological processes. In addition, naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Biochemical and Physiological Effects
naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant activities. In addition, it has been found to inhibit the growth of certain fungi and bacteria. It has also been found to possess anti-diabetic, anti-obesity, and anti-cardiovascular properties.

Advantages and Limitations for Lab Experiments

The main advantage of using naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate in laboratory experiments is its ease of synthesis. It can be synthesized in a simple one-step reaction in aqueous acetic acid. In addition, it is a relatively inexpensive compound. However, there are some limitations to using naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate in laboratory experiments. It is a relatively unstable compound and is sensitive to light and air. In addition, it is not soluble in many organic solvents, which can limit its use in certain experiments.

Future Directions

Naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate has a wide range of potential applications in medicine and other fields. In the future, its potential use as an anti-inflammatory, anti-cancer, and anti-oxidant agent should be further explored. In addition, its potential use as an insecticide, for the inhibition of fungi and bacteria, and for the treatment of diabetes, obesity, and cardiovascular diseases should also be further studied. Finally, further research should be conducted on the mechanism of action of naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate and its biochemical and physiological effects.

Synthesis Methods

Naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate can be synthesized from the reaction of 2-naphthol and 10-chlorophenothiazine. The reaction is carried out in a 1:1 molar ratio in a solution of acetic acid and water. The reaction is catalyzed by either a strong base or an acid. The reaction yields naphthalen-2-yl 10H-phenothiazine-10-carboxylatexylate as a white solid. The product can be purified by recrystallization from a mixture of methanol and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for naphthalen-2-yl 10H-phenothiazine-10-carboxylate involves the reaction of naphthalene-2-carboxylic acid with phenothiazine in the presence of a coupling agent to form the intermediate naphthalen-2-yl phenothiazine-2-carboxylate. This intermediate is then esterified with ethyl chloroformate to yield the final product.", "Starting Materials": [ "Naphthalene-2-carboxylic acid", "Phenothiazine", "Coupling agent", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Dissolve naphthalene-2-carboxylic acid and phenothiazine in a suitable solvent and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "Step 2: Stir the reaction mixture at room temperature for several hours until the coupling reaction is complete.", "Step 3: Filter the reaction mixture to remove any insoluble byproducts.", "Step 4: Add ethyl chloroformate to the filtrate and stir the mixture at room temperature for several hours to esterify the intermediate naphthalen-2-yl phenothiazine-2-carboxylate.", "Step 5: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

1041173-18-5

Molecular Formula

C23H15NO2S

Molecular Weight

369.4

Purity

95

Origin of Product

United States

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